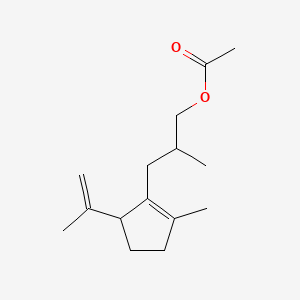

5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate

Description

Properties

CAS No. |

54043-73-1 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

[2-methyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propyl] acetate |

InChI |

InChI=1S/C15H24O2/c1-10(2)14-7-6-12(4)15(14)8-11(3)9-17-13(5)16/h11,14H,1,6-9H2,2-5H3 |

InChI Key |

RCULSNWXGDTJBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CC1)C(=C)C)CC(C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate generally involves the construction of the substituted cyclopentene core followed by functionalization with an acetate ester group. The key steps include:

- Formation of the cyclopentene ring with appropriate substitution.

- Introduction of the isopropenyl group at the 5-position.

- Installation of the propyl acetate side chain at the 1-position.

Specific Synthetic Routes

Cyclopentene Ring Construction and Substitution

One approach to synthesizing substituted cyclopentenes involves palladium-catalyzed carbonylation and isomerization reactions of dienes or related precursors. For example, palladium complexes can catalyze transformations of dienes to cyclopentenone derivatives, which serve as intermediates for further functionalization.

Introduction of the Isopropenyl Group

The isopropenyl substituent (a 1-methylethenyl group) can be introduced via alkylation or cross-coupling reactions on the cyclopentene ring. Organolithium reagents or palladium-catalyzed cross-coupling methods are commonly used for such alkylidene group installations.

Formation of the Propyl Acetate Side Chain

The propyl acetate moiety is typically introduced by esterification of a corresponding alcohol precursor. The alcohol at the 1-position of the cyclopentene ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to form the acetate ester.

Patent-Described Processes Relevant to Analogous Compounds

Though direct preparation methods for 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate are scarce, closely related cyclopentene derivatives have been synthesized as described in patents. For example, the preparation of 2,2-dimethylcyclopentanol derivatives involves:

- Acid-catalyzed isomerization of spiro compounds to cyclopentene aldehydes.

- Epoxidation of allylic alcohols.

- Reduction of epoxides using complex metal hydrides such as lithium aluminum hydride mixed with aluminum(III) chloride.

These steps illustrate the utility of epoxidation and reduction in functionalizing cyclopentene rings, which could be adapted for the synthesis of the target acetate compound.

Data Tables Summarizing Preparation Parameters

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a CAS number of 54043-73-1. Its structure includes a cyclopentene framework with isopropenyl and propyl acetate functional groups, which endow it with distinct chemical properties suitable for specific applications.

Fragrance and Flavor Industry

Fragrance Applications:

5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate is primarily used in the formulation of perfumes and scented products due to its pleasant odor profile. The compound's organoleptic properties allow it to impart specific scents, making it valuable in the cosmetic industry.

Flavoring Applications:

In addition to fragrances, this compound can also be utilized as a flavoring agent in food products. Its ability to mimic natural flavors enhances the sensory experience of food items.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate | Bicyclic ester | Pleasant odor; used in fragrances |

| Isobornyl acetate | Bicyclic ester | Strong floral scent |

| Linalool | Monoterpenoid | Exhibits strong antimicrobial activity |

| Beta-caryophyllene | Sesquiterpene | Known for anti-inflammatory properties |

Cosmetic Formulations

The compound is also explored in cosmetic formulations due to its stability and compatibility with other ingredients. Research indicates that compounds like 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate can enhance the sensory attributes of creams and lotions while providing a pleasant fragrance.

Case Study: Topical Formulation Development

A study focused on developing a topical formulation incorporating this compound demonstrated its effectiveness in improving skin hydration and sensory properties. The formulation was subjected to various tests to assess its stability, skin irritation potential, and moisturizing effects. Results indicated that the inclusion of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate significantly enhanced the overall user experience without compromising safety.

Industrial Applications

Beyond cosmetics and fragrances, this compound may have potential applications in other industrial sectors. Its unique chemical structure suggests possible uses in:

- Adhesives: Due to its chemical stability.

- Coatings: As a component that can improve the aesthetic qualities of coatings.

Mechanism of Action

The mechanism of action of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Pathways: Limited published data exist on the synthesis of 54043-73-1, though analogous cyclopentene derivatives are typically synthesized via acid-catalyzed cyclization of dienes or enzymatic esterification .

- Toxicity and Safety: No acute toxicity data are available for 54043-73-1. However, structurally related esters (e.g., isopropyl acetate) show low toxicity (LD50 > 2,000 mg/kg in rats), suggesting similar profiles .

- Gaps in Knowledge: Comparative studies on the biodegradability of 54043-73-1 versus its propionate analog are lacking. Applications in pharmaceutical synthesis remain speculative without targeted research.

Biological Activity

5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate, with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol, is a chemical compound characterized by its unique cyclopentene structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

The biological activity of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This compound has been shown to influence cellular processes by modulating signaling pathways and enzyme activities. The exact mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor or modulator in various biochemical pathways .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic effects:

- Antimicrobial Activity : Research has demonstrated that 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties. In vitro assays have revealed that it can reduce the production of pro-inflammatory cytokines in activated immune cells, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : Some research has explored the cytotoxic effects of this compound on cancer cell lines. It was found to induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved in this process .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella enterica | 10 |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessing the anti-inflammatory activity demonstrated that treatment with this compound reduced TNF-alpha levels by approximately 30% in lipopolysaccharide-stimulated macrophages.

| Treatment | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 105 |

Comparison with Similar Compounds

To better understand the unique properties of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Isopropenyl-2,2-dimethyl-1-cyclopentene | Precursor to the acetate derivative | Limited biological data available |

| Propyl acetate | Simpler ester without cyclopentene ring | Mild antimicrobial properties |

| Isopropenyl acetate | Contains isopropenyl group | Moderate cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 5-isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm molecular weight and fragmentation patterns. For example, NIST-standardized GC protocols (e.g., column type: DB-5MS, temperature gradient: 50–300°C at 10°C/min) ensure reproducibility in retention time and mass spectral matching . Cross-validation with Fourier-Transform Infrared Spectroscopy (FTIR) is advised to confirm carbonyl (C=O) and acetate (OAc) groups.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Synthesis optimization should focus on catalyst selection (e.g., palladium-based catalysts for cyclization) and reaction conditions. For cyclopentene derivatives, controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane vs. THF) can minimize side reactions. Literature suggests using anhydrous conditions to prevent hydrolysis of the acetate group . Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.

Advanced Research Questions

Q. How can conflicting chromatographic data (e.g., GC vs. HPLC retention times) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from differences in stationary phases. For GC, nonpolar columns (e.g., DB-5) separate based on volatility, while HPLC (C18 columns) relies on polarity. Validate results using a reference standard analyzed under identical conditions. Adjust mobile phase composition (e.g., methanol/buffer ratios) in HPLC to enhance resolution, as demonstrated in pharmacopeial assays . Statistical tools like principal component analysis (PCA) can identify systematic errors in multi-instrument datasets.

Q. What strategies are effective in studying the thermal degradation pathways of this compound?

- Methodological Answer : Thermogravimetric Analysis (TGA) coupled with GC-MS can identify decomposition products. For instance, heating at 10°C/min under nitrogen flow reveals mass loss events, while GC-MS captures volatile degradation byproducts (e.g., isopropenyl fragments). Kinetic studies using Arrhenius plots determine activation energy, and density functional theory (DFT) simulations predict bond dissociation energies for mechanistic insights .

Q. How can researchers validate quantitative assays for this compound in complex matrices?

- Methodological Answer : Develop a validated HPLC-UV method with parameters adapted from pharmacopeial guidelines :

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v).

- Detection : UV at 210 nm (acetate absorption).

- Validation : Assess linearity (R² > 0.995), recovery (spiked samples), and limit of detection (LOD < 0.1 µg/mL). Internal standards (e.g., benzophenone derivatives) correct for matrix effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound?

- Methodological Answer : Variations may stem from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Replicate experiments under standardized conditions (solvent, concentration, temperature). Cross-reference with computational NMR tools (e.g., ACD/Labs or Gaussian) to predict shifts and assign peaks accurately. Collaborative inter-laboratory studies enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.